molecular formula C10H8ClNO2 B8224148 8-Chloro-7-methoxyquinolin-2(1H)-one

8-Chloro-7-methoxyquinolin-2(1H)-one

Cat. No.: B8224148
M. Wt: 209.63 g/mol
InChI Key: LDFICUWYUPTCOP-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxyquinolin-2(1H)-one is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-methoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 8-chloro-7-methoxyquinoline with suitable reagents to introduce the 2-one functionality. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methoxyquinolin-2(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinolines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

8-Chloro-7-methoxyquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2-methylquinoline
  • 5,7-dichloro-8-hydroxyquinoline
  • 4-hydroxy-2-quinolone

Uniqueness

8-Chloro-7-methoxyquinolin-2(1H)-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different biological activities and reactivity, making it a valuable compound for research and development.

Biological Activity

8-Chloro-7-methoxyquinolin-2(1H)-one is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN1O2C_{10}H_8ClN_1O_2, with a molecular weight of 211.63 g/mol. The presence of chlorine and methoxy groups significantly influences its biological properties and reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating potent activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison Drug MIC (µg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.25
Pseudomonas aeruginosa0.50.75

These results suggest that the compound has considerable potential as an antibacterial agent, especially against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In vitro studies demonstrated that this compound induces apoptosis in cancer cells, likely through the activation of caspase pathways .

Case Study:
In a study evaluating the cytotoxic effects on A549 cells, concentrations ranging from 10 to 200 µM were tested. The results indicated that at higher concentrations, there was a significant reduction in cell viability, suggesting a dose-dependent effect.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in bacterial and cancer cells, leading to cell death.
  • Interference with Cell Signaling Pathways: The compound appears to modulate pathways related to apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The structural modifications on the quinoline core significantly influence the biological activity of derivatives. For instance, variations in substituents at positions 6 and 8 have been correlated with enhanced potency against specific pathogens or cancer types .

Table 2: Structure-Activity Relationship Insights

Substituent PositionTypeEffect on Activity
Position 6ChlorineIncreased antibacterial potency
Position 7MethoxyEnhanced anticancer activity

Properties

IUPAC Name

8-chloro-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-7-4-2-6-3-5-8(13)12-10(6)9(7)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFICUWYUPTCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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